molecular formula C11H7N3O2 B8783440 Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- CAS No. 33360-18-8

Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl-

Cat. No.: B8783440
CAS No.: 33360-18-8
M. Wt: 213.19 g/mol
InChI Key: DYVNFZCNAOKIPR-UHFFFAOYSA-N
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Description

Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- is a heterocyclic compound that features an oxazole ring fused to a pyrimidine ring, with a phenyl group attached at the 2-position. This compound is part of a broader class of oxazolo[5,4-d]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by transformation to the desired oxazolo[5,4-d]pyrimidine .

Industrial Production Methods

Industrial production methods for Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- involves its interaction with specific molecular targets and pathways. It can act as a kinase inhibitor, modulating the activity of enzymes involved in cell signaling pathways. Additionally, it may interact with receptors such as VEGFR-2 and EDG-1, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl- is unique due to its specific substitution pattern and the presence of both oxazole and pyrimidine rings. This combination imparts unique biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-phenyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c15-9-8-11(13-6-12-9)16-10(14-8)7-4-2-1-3-5-7/h1-6H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVNFZCNAOKIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954990
Record name 2-Phenyl[1,3]oxazolo[5,4-d]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33360-18-8
Record name NSC137474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl[1,3]oxazolo[5,4-d]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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